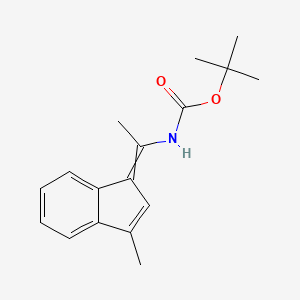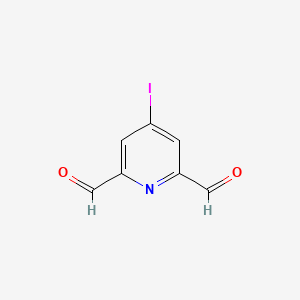
4-Iodopyridine-2,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodopyridine-2,6-dicarbaldehyde is a chemical compound with the molecular formula C7H4INO2 It is a derivative of pyridine, characterized by the presence of iodine at the 4-position and aldehyde groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-2,6-dicarbaldehyde typically involves the iodination of pyridine derivatives followed by formylation. One common method includes the use of 2,6-pyridinedicarboxaldehyde as a starting material, which undergoes iodination in the presence of iodine and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodopyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: 4-Iodopyridine-2,6-dicarboxylic acid.
Reduction: 4-Iodopyridine-2,6-dimethanol.
Aplicaciones Científicas De Investigación
4-Iodopyridine-2,6-dicarbaldehyde has diverse applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Iodopyridine-2,6-dicarbaldehyde is primarily based on its reactivity as an electrophile due to the presence of aldehyde groups. It can form covalent bonds with nucleophiles, facilitating various chemical transformations. The iodine atom also enhances its reactivity in cross-coupling reactions by stabilizing intermediates and facilitating the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
4-Bromopyridine-2,6-dicarbaldehyde: Similar structure but with bromine instead of iodine, leading to different reactivity and selectivity in reactions.
4-Chloropyridine-2,6-dicarbaldehyde: Another halogenated derivative with distinct chemical properties.
Uniqueness: 4-Iodopyridine-2,6-dicarbaldehyde is unique due to the presence of the iodine atom, which significantly influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and form diverse products highlights its versatility and importance in research and industrial applications .
Propiedades
Número CAS |
506423-88-7 |
|---|---|
Fórmula molecular |
C7H4INO2 |
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
4-iodopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
Clave InChI |
LMVRIFJWLZLAGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



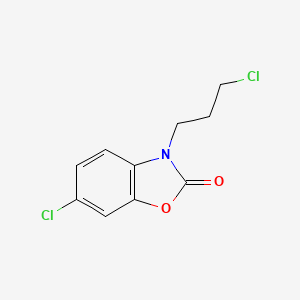
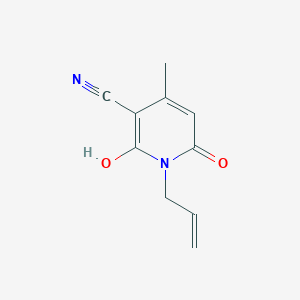


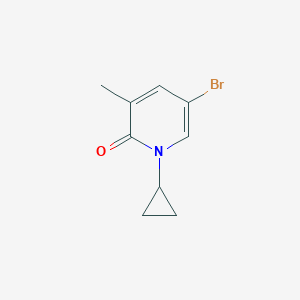

![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)



![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
